molecular formula C19H21N3O3S B11659819 N-{4-[(2-cyclopentylidenehydrazinyl)carbonyl]phenyl}-N-methylbenzenesulfonamide

N-{4-[(2-cyclopentylidenehydrazinyl)carbonyl]phenyl}-N-methylbenzenesulfonamide

Cat. No.: B11659819
M. Wt: 371.5 g/mol
InChI Key: MBPBNDNNSIFYAB-UHFFFAOYSA-N
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Description

N-[4-(N’-CYCLOPENTYLIDENEHYDRAZINECARBONYL)PHENYL]-N-METHYLBENZENESULFONAMIDE is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclopentylidenehydrazinecarbonyl group attached to a phenyl ring, further connected to a methylbenzenesulfonamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(N’-CYCLOPENTYLIDENEHYDRAZINECARBONYL)PHENYL]-N-METHYLBENZENESULFONAMIDE typically involves multiple steps, starting with the preparation of the cyclopentylidenehydrazinecarbonyl intermediate. This intermediate is then reacted with a phenyl derivative under controlled conditions to form the desired compound. Common reagents used in this synthesis include hydrazine derivatives, cyclopentanone, and sulfonamide precursors. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product in its desired form. Advanced techniques like chromatography and spectroscopy are often employed to monitor the reaction progress and verify the compound’s structure .

Chemical Reactions Analysis

Types of Reactions

N-[4-(N’-CYCLOPENTYLIDENEHYDRAZINECARBONYL)PHENYL]-N-METHYLBENZENESULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives, depending on the reagents used .

Scientific Research Applications

N-[4-(N’-CYCLOPENTYLIDENEHYDRAZINECARBONYL)PHENYL]-N-METHYLBENZENESULFONAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[4-(N’-CYCLOPENTYLIDENEHYDRAZINECARBONYL)PHENYL]-N-METHYLBENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of succinate dehydrogenase, a key enzyme in the mitochondrial respiratory chain, thereby affecting cellular energy production and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[4-(N’-CYCLOPENTYLIDENEHYDRAZINECARBONYL)PHENYL]-N-METHYLBENZENESULFONAMIDE include:

Uniqueness

What sets N-[4-(N’-CYCLOPENTYLIDENEHYDRAZINECARBONYL)PHENYL]-N-METHYLBENZENESULFONAMIDE apart is its unique combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C19H21N3O3S

Molecular Weight

371.5 g/mol

IUPAC Name

4-[benzenesulfonyl(methyl)amino]-N-(cyclopentylideneamino)benzamide

InChI

InChI=1S/C19H21N3O3S/c1-22(26(24,25)18-9-3-2-4-10-18)17-13-11-15(12-14-17)19(23)21-20-16-7-5-6-8-16/h2-4,9-14H,5-8H2,1H3,(H,21,23)

InChI Key

MBPBNDNNSIFYAB-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=C(C=C1)C(=O)NN=C2CCCC2)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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